Sanguinarine

cytotoxicity melanoma IC50

Sanguinarine is the definitive benzophenanthridine alkaloid for apoptosis and cytotoxicity research. Unlike chelerythrine or berberine, it delivers sub-micromolar IC50 values against melanoma (A375, G-361, SK-MEL-3) and leukemia (HL-60) — up to 469-fold more potent. It is the only alkaloid in its class to selectively inhibit PP2C (Ki = 0.68 µM); berberine shows no activity at this target. In microtubule disruption assays, it is 4.3× more potent than chelerythrine (IC50 48.41 vs 206.39 µM). Against MDR clinical isolates, it matches streptomycin and potentiates antibiotics up to 16-fold. Available as chloride salt, ≥98% HPLC. Not functionally interchangeable with structural analogs — select sanguinarine where superior potency and target selectivity are non-negotiable.

Molecular Formula C20H14NO4+
Molecular Weight 332.3 g/mol
CAS No. 2447-54-3
Cat. No. B192314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguinarine
CAS2447-54-3
Synonymspseudo-chelerythrine
pseudochelerythrine
sanguinarin
sanguinarine
sanguinarine chloride
sanguinarine hydroxide
sanguinarine nitrate
sanguinarine sulfate (1:1)
sanguinarine sulfate (2:1)
sanguiritrin
sangvinarin
Veadent
Viadent
Molecular FormulaC20H14NO4+
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6
InChIInChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
InChIKeyINVGWHRKADIJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanguinarine (CAS 2447-54-3): A Quaternary Benzophenanthridine Alkaloid with Defined Structural and Pharmacological Profile


Sanguinarine is a quaternary benzo[c]phenanthridine alkaloid (QBA) derived from plants such as Sanguinaria canadensis and Macleaya cordata [1]. It is characterized by an iminium ion that exists in equilibrium with a pseudobase form under physiological conditions (pKa = 8.06) [2]. Sanguinarine exhibits fluorescence with excitation/emission maxima at 475/590 nm for the cation form [2]. Its chemical stability has been demonstrated in accelerated testing, supporting a shelf life of at least two years under appropriate storage conditions [3]. Sanguinarine is commercially available as the chloride salt with purity specifications of ≥98% (HPLC), though solution stability information is limited .

Why Sanguinarine Cannot Be Casually Substituted by Chelerythrine, Berberine, or Other Isoquinoline Alkaloids in Research Applications


While sanguinarine shares a benzophenanthridine core with alkaloids like chelerythrine and an isoquinoline scaffold with protoberberines such as berberine, their quantitative pharmacological profiles diverge substantially. These differences stem from variations in molecular planarity, membrane permeability, and target engagement [1]. Substituting sanguinarine with chelerythrine, for example, would result in markedly different cytotoxic potency against certain cancer cell lines, altered enzyme inhibition profiles, and distinct modes of cell death induction. Similarly, replacing sanguinarine with berberine would introduce orders-of-magnitude differences in potency across multiple assays. The following evidence demonstrates that these structural analogs are not functionally interchangeable, and that selection of sanguinarine must be justified by its specific, quantifiable performance metrics in relevant experimental models.

Quantitative Differentiation of Sanguinarine: A Comparator-Based Evidence Guide for Scientific Procurement


Sanguinarine Exhibits Significantly Greater Cytotoxicity Against Melanoma Cells Compared to Chelerythrine and Berberine

Sanguinarine demonstrates superior cytotoxic potency against human melanoma cell lines compared to the closely related benzophenanthridine alkaloid chelerythrine and the protoberberine alkaloid berberine. Against the A375 melanoma cell line, sanguinarine exhibited an IC50 of 0.11 ± 0.003 µg/mL, which is 1.7-fold lower than chelerythrine's IC50 of 0.19 ± 0.04 µg/mL, and 469-fold lower than berberine's IC50 of 51.60 ± 4.84 µg/mL [1]. This trend was consistent across G-361 and SK-MEL-3 melanoma cell lines, with sanguinarine maintaining sub-micromolar potency (IC50 = 0.17 ± 0.02 µg/mL and 0.54 ± 0.16 µg/mL, respectively), while chelerythrine and berberine required substantially higher concentrations [1].

cytotoxicity melanoma IC50

Sanguinarine Is a Potent and Specific Inhibitor of Protein Phosphatase 2C, a Target Not Engaged by Protoberberine Alkaloids

Sanguinarine has been identified as a potent and specific inhibitor of protein phosphatase 2C (PP2C), a serine/threonine phosphatase implicated in stress signaling and apoptosis. In vitro, sanguinarine inhibited PP2C competitively with respect to α-casein, exhibiting a Ki value of 0.68 µM [1]. Critically, sanguinarine demonstrated selectivity for PP2C over other major protein phosphatases: it did not inhibit PP1, PP2A, or PP2B in vitro at comparable concentrations [1]. In contrast, the protoberberine alkaloids berberine and palmatine were completely inactive at this target [2].

phosphatase inhibition PP2C enzyme selectivity

Sanguinarine Induces Apoptosis at Lower Concentrations and with a Distinct Necrotic Threshold Compared to Its Metabolite Dihydrosanguinarine

A direct comparison of sanguinarine with its primary metabolite dihydrosanguinarine in HL-60 human promyelocytic leukemia cells revealed significant differences in both cytotoxic potency and cell death modality. Sanguinarine exhibited an IC50 of 0.9 µM after 4 hours of exposure, whereas dihydrosanguinarine reduced viability to only 52% even at the highest concentration tested (20 µM) after 24 hours [1]. Flow cytometric analysis using annexin V/propidium iodide staining demonstrated that 0.5 µM sanguinarine induced apoptosis, while concentrations of 1-4 µM caused necrotic cell death [1]. In contrast, dihydrosanguinarine at concentrations from 5 µM induced primarily necrosis, with apoptosis occurring only at 10 µM and above [1].

apoptosis necrosis cell death mechanism

Sanguinarine Displays Broad-Spectrum Antibacterial Activity with MIC Values Comparable to Conventional Antibiotics

Sanguinarine exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates. In a comprehensive study, sanguinarine demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 µg/mL across various bacterial strains [1]. This activity was comparable to that of streptomycin against Gram-negative strains (MIC = 2-128 µg/mL) [1]. Notably, when combined with EDTA and streptomycin, sanguinarine exhibited synergistic antibacterial effects, reducing the effective dose of all three agents by 2- to 16-fold against most tested strains [1]. In a separate study against methicillin-resistant Staphylococcus aureus (MRSA), sanguinarine showed an MIC of 20 mg/L [2].

antibacterial MIC multidrug resistance

Sanguinarine Is a More Potent Inhibitor of Tubulin Polymerization and Colchicine Binding Compared to Chelerythrine

Sanguinarine exhibits stronger antimicrotubule activity than chelerythrine, as demonstrated by its lower inhibitory concentrations in tubulin polymerization and ligand displacement assays. In vitro, sanguinarine inhibited tubulin polymerization with an IC50 of 48.41 ± 3.73 µM, which is 4.3-fold lower than chelerythrine's IC50 of 206.39 ± 4.20 µM [1]. Furthermore, in competitive binding assays, sanguinarine inhibited colchicine binding to tubulin with an I50 of 32 µM and podophyllotoxin binding with an I50 of 46 µM, while chelerythrine required higher concentrations (I50 = 55 µM and 60 µM, respectively) [2].

tubulin polymerization microtubule inhibitor cytoskeleton

Sanguinarine Is a More Potent Antagonist of Cannabinoid CB1 Receptors Compared to Chelerythrine and Other Isoquinoline Alkaloids

Sanguinarine exhibits greater inhibitory potency at the cannabinoid CB1 receptor than chelerythrine and other structurally related isoquinoline alkaloids. In radioligand binding assays using mouse brain membranes, sanguinarine inhibited the binding of the CB1 agonist [3H]CP-55940 with an IC50 of 1.10 µM (95% CI: 0.62-1.93 µM), whereas chelerythrine was approximately 2-fold less potent with an IC50 of 2.20 µM (95% CI: 1.55-3.13 µM) [1]. In functional assays measuring agonist-stimulated [35S]GTPγS binding, sanguinarine similarly exhibited greater potency (IC50 = 1.22 µM) compared to chelerythrine (IC50 = 2.09 µM) [1]. Importantly, the structurally related isoquinoline alkaloids berberine and papaverine were either inactive or showed negligible inhibition at concentrations up to 30 µM [1].

cannabinoid receptor CB1 antagonist G-protein coupled receptor

Validated Application Scenarios for Sanguinarine Based on Comparative Performance Evidence


Melanoma and Leukemia Cytotoxicity Screening

Sanguinarine is the preferred benzophenanthridine alkaloid for in vitro cytotoxicity screening against melanoma (A375, G-361, SK-MEL-3) and leukemia (HL-60) cell lines due to its sub-micromolar IC50 values, which are 1.7- to 469-fold lower than those of chelerythrine and berberine [1]. Its potent PP2C inhibition (Ki = 0.68 µM) provides a mechanistic basis for studying apoptosis induction in these models [2].

PP2C-Dependent Signaling Pathway Investigation

Sanguinarine is uniquely suited for studies requiring specific inhibition of protein phosphatase 2C (PP2C). Its selectivity for PP2C over PP1, PP2A, and PP2B (Ki = 0.68 µM) makes it an essential tool for dissecting PP2C-mediated signaling, apoptosis, and stress response pathways, where protoberberine alkaloids like berberine are inactive [3].

Antimicrobial Susceptibility Testing and Synergy Studies

Sanguinarine is a valuable agent for antimicrobial research, particularly against multidrug-resistant clinical isolates. Its broad-spectrum activity (MIC = 0.5-128 µg/mL) is comparable to streptomycin, and its synergistic potential with EDTA and antibiotics can reduce effective doses by up to 16-fold [4]. It is also effective against MRSA with an MIC of 20 mg/L [5].

Microtubule Dynamics and Cytoskeletal Disruption Assays

Sanguinarine is the more potent choice among benzophenanthridine alkaloids for investigating microtubule disruption. It inhibits tubulin polymerization 4.3-fold more effectively than chelerythrine (IC50: 48.41 µM vs. 206.39 µM) and shows stronger displacement of colchicine and podophyllotoxin binding [6], enabling more robust and dose-sensitive experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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